(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
Description
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Properties
IUPAC Name |
1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNSGUCCNZBAAJ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722414 | |
| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637027-24-8 | |
| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereochemistry of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
An In-depth Technical Guide to the
Abstract
(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a cornerstone chiral building block in modern medicinal chemistry. Its rigidified, yet conformationally complex, structure provides a valuable scaffold for introducing stereospecificity into drug candidates, influencing target binding, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the critical stereochemical attributes of this molecule. We will explore its absolute configuration and conformational dynamics, present robust methodologies for its enantioselective synthesis, and detail the analytical techniques essential for verifying its stereochemical integrity. The causality behind experimental choices is emphasized, offering field-proven insights for researchers engaged in the synthesis and application of complex chiral molecules.
The Strategic Importance of Chiral Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] Its two nitrogen atoms offer versatile points for substitution, enabling chemists to modulate properties like solubility, basicity, and receptor interactions. However, the majority of piperazine-containing drugs feature substitution only at the nitrogen positions, leaving the carbon backbone largely unexplored.[2] The introduction of substituents and, critically, stereocenters onto the piperazine ring carbons unlocks access to a vastly expanded chemical space.[2]
Chiral C-substituted piperazines, such as the title compound, provide a three-dimensional framework that can be pivotal for enhancing biological target recognition and selectivity.[3] The stereochemical configuration can dramatically alter a molecule's pharmacological profile, with different enantiomers often exhibiting distinct potency, efficacy, and even toxicity.[4] (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester serves as a key intermediate for complex pharmaceuticals, including kinase inhibitors and peptide mimetics, where precise stereochemical control is paramount for achieving the desired therapeutic effect.[5][6]
Molecular Structure and Stereochemical Complexity
The stereochemistry of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is defined by two key features: the absolute configuration at the C2 stereocenter and the conformational dynamics of the six-membered ring.
Absolute Configuration
The primary stereochemical feature is the chiral center at the C2 position of the piperazine ring, which bears the methyl ester group. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around this carbon.
Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter.
Conformational Dynamics
The piperazine ring is not planar and, like cyclohexane, exists in various conformations, primarily the low-energy chair form, along with higher-energy boat and twist-boat forms.[7] The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups significantly influences these dynamics.
Furthermore, the N-Boc groups introduce another layer of complexity: rotational isomerism . The amide bond between the piperazine nitrogen and the Boc carbonyl has a partial double-bond character, restricting free rotation. This leads to the existence of distinct conformers (rotamers) that can interconvert slowly on the NMR timescale, often resulting in broadened or duplicated signals in spectroscopic analyses at room temperature.[8]
Caption: Conformational equilibria in the di-Boc-piperazine system.
Enantioselective Synthesis Pathway
Achieving high enantiopurity is the central challenge in synthesizing the title compound. While multiple strategies exist, a common and reliable approach involves starting from a commercially available, enantiopure precursor. Here, we outline a validated pathway starting from (R)-piperazine-2-carboxylic acid.
This multi-step synthesis prioritizes robust reactions that proceed with minimal risk of racemization. The protection of both nitrogen atoms with Boc groups is crucial. The N4 nitrogen is a secondary amine and is readily protected. The N1 nitrogen, being part of an amino acid moiety, is protected simultaneously. The final step is a standard esterification.
Caption: Synthetic workflow for the target molecule.
Protocol 1: Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
Step A: Di-Boc Protection
-
Reactor Setup: To a stirred solution of (R)-piperazine-2-carboxylic acid (1.0 eq)[9] in a 1:1 mixture of Dioxane and Water, add Sodium Bicarbonate (NaHCO₃, 3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) in Dioxane dropwise to the cooled mixture over 1 hour, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the Dioxane. Add water and Ethyl Acetate (EtOAc). Acidify the aqueous layer to pH 2-3 with 1M Hydrochloric Acid (HCl).
-
Extraction: Separate the layers and extract the aqueous phase with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (R)-1,4-di-Boc-piperazine-2-carboxylic acid as a solid. This intermediate is often used without further purification.
Step B: Methyl Esterification
-
Reactor Setup: Dissolve the crude carboxylic acid from Step A (1.0 eq) in Methanol (MeOH). Cool the solution to 0 °C.
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise to the solution. Causality Note: The use of SOCl₂ with methanol in situ generates HCl, which catalyzes the Fischer esterification, and also reacts with any excess water.
-
Reaction: Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a Hexane/EtOAc gradient) to afford the pure (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Stereochemical Characterization: A Validating System
Confirming the absolute configuration and enantiomeric purity is a non-negotiable aspect of using this chiral building block. A multi-pronged analytical approach is required for full characterization.
Caption: Analytical workflow for stereochemical validation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for quantifying enantiomeric excess (ee).[10][11] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol 2: Chiral HPLC Analysis
-
Column Selection: Utilize a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® series). These are broadly effective for a wide range of chiral compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An isocratic elution is generally preferred for routine analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. To confirm peak identity, a sample of the racemic mixture should also be analyzed.
-
Quantification: Calculate the enantiomeric excess using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. A successful synthesis should yield an ee > 99%.
| Parameter | Typical Value | Rationale |
| Column | CHIRALCEL® OD-H | Proven efficacy for separating N-Boc amino acid derivatives. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Balances resolution and analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at 210 nm | Detects the carbonyl chromophores in the molecule. |
| Temperature | 25 °C | Ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and can provide insights into the conformational dynamics.[8][12]
-
¹H NMR: The spectrum will show characteristic signals for the Boc groups (a large singlet around 1.4-1.5 ppm), the methyl ester (a singlet around 3.7 ppm), and a series of multiplets for the piperazine ring protons.[12][13] The acidic proton of the carboxylic acid precursor (around 12 ppm) will be absent.[14]
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the carbonyls of the Boc groups (~155 ppm), the ester carbonyl (~170 ppm), and the chiral C2 carbon.
Note on Conformational Effects: As discussed, rotamers and slow ring inversion can cause significant peak broadening at room temperature.[8] Performing variable temperature (VT) NMR can resolve these features. Upon heating, the rate of interconversion increases, leading to the coalescence and sharpening of the exchanging signals.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C(CH ₃)₃ (Boc) | ~1.45 (s, 18H) | ~28.4 |
| OC H₃ (Ester) | ~3.70 (s, 3H) | ~52.5 |
| Piperazine Ring Protons | 2.8 - 4.5 (m) | 40 - 60 |
| C (CH₃)₃ (Boc) | - | ~80.5 |
| C =O (Boc) | - | ~154.8 |
| C =O (Ester) | - | ~171.0 |
| C 2 (Chiral Center) | Multiplet within ring protons | ~55.0 |
(Note: These are approximate values and can vary based on solvent and concentration.)
Polarimetry
Optical rotation measurement confirms the bulk enantiopurity of the sample. A non-zero optical rotation indicates that one enantiomer is in excess. The specific rotation, [α], is a characteristic physical property of a chiral compound. While the sign of rotation (+ or -) does not have a universal correlation to the R/S configuration, for a known compound, it serves as a crucial identity check.[15] The value should be compared against a literature or internal reference standard to confirm that the desired enantiomer was produced.
Applications as a Chiral Building Block
The utility of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester lies in its role as a versatile synthetic intermediate.[5][16] The two Boc groups can be selectively or fully deprotected under acidic conditions (e.g., Trifluoroacetic acid), unmasking the nitrogen atoms for further functionalization. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the corresponding alcohol. This trifunctional nature allows for its incorporation into a wide array of complex molecular architectures, making it an invaluable tool for drug development professionals aiming to introduce stereochemically defined piperazine scaffolds.
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Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
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Royal Society of Chemistry. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
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An In-Depth Technical Guide to Orthogonally Protected Chiral Piperazines: A Cornerstone of Modern Drug Discovery
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile building block for optimizing a compound's potency, selectivity, and pharmacokinetic profile.[3][4] The introduction of chirality into the piperazine core further enhances its utility, enabling more precise and potent interactions with biological targets.[5][6] However, the symmetrical nature of the piperazine ring, with its two reactive nitrogen atoms, presents a significant synthetic challenge: how to selectively functionalize each nitrogen to build complex, unsymmetrical molecules. This guide provides an in-depth exploration of orthogonal protection strategies, a powerful chemical methodology that solves this challenge. We will delve into the core principles, present field-proven protocols, and illustrate the strategic application of these critical building blocks in the drug development pipeline.
The Strategic Imperative: Why Chiral Piperazines and Orthogonal Protection?
The Piperazine Core: A Privileged Scaffold
The six-membered ring containing two nitrogen atoms at positions 1 and 4 is a structural motif that consistently appears in successful therapeutic agents, from anticancer drugs like Imatinib to antivirals.[1] This prevalence is not coincidental. The two nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing water solubility and bioavailability, while the ring itself serves as a rigid scaffold to orient other pharmacophoric groups in three-dimensional space.[1][4] This inherent "tunability" allows medicinal chemists to systematically modify absorption, distribution, metabolism, and excretion (ADME) profiles, making the piperazine a "privileged scaffold" in drug design.[3]
The Chirality Advantage
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids, D-sugars) that create specific, three-dimensional binding pockets. Consequently, the two mirror-image forms (enantiomers) of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[6][7] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or even responsible for undesirable side effects (the distomer).[6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the critical importance of stereochemical control in drug development.[8] Therefore, the synthesis of enantiomerically pure chiral piperazines is essential for creating safer and more effective medicines.[5][7]
The Synthetic Challenge and the Orthogonal Solution
The synthesis of unsymmetrical, N,N'-disubstituted piperazines is complex because the two nitrogen atoms have similar nucleophilicity.[9] Attempting to add different substituents sequentially often results in a mixture of products that are difficult to separate. Orthogonal protection provides an elegant solution. This strategy involves protecting the two nitrogen atoms with two different protecting groups (P¹ and P²) that can be removed under distinct, non-interfering chemical conditions.
This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected, enabling the precise and controlled construction of complex molecular architectures.
Caption: General workflow for sequential functionalization of a piperazine core using an orthogonal protection strategy.
Core Methodologies: The Boc/Cbz Orthogonal Pair
The most widely employed and reliable orthogonal pair for piperazine synthesis is the combination of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to hydrogenolysis, mild base |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid, base |
Causality of Orthogonality
The Boc and Cbz groups are orthogonal because their removal mechanisms are fundamentally different.
-
Boc Deprotection: Proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbocation formed is highly stable, making the cleavage favorable under acidic conditions.
-
Cbz Deprotection: Relies on the catalytic cleavage of the benzylic C-O bond by hydrogen. The benzyl group is readily reduced, releasing the free amine and toluene.[10]
This chemical disparity is the key to their selective removal. One can treat a Boc/Cbz-protected piperazine with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group, leaving the Cbz group completely intact. Conversely, subjecting the same molecule to catalytic hydrogenation will cleave the Cbz group while the Boc group remains unaffected.
Caption: Orthogonal deprotection of a 1-Boc-4-Cbz-protected piperazine scaffold.
Field-Proven Protocol: Selective Boc Deprotection
This protocol describes the selective removal of the Boc group from a chiral 1-Boc-4-Cbz-(2R)-methylpiperazine. The procedure is self-validating; successful deprotection is confirmed by the mass shift observed in LC-MS analysis and the appearance of a free amine proton in ¹H NMR.
Objective: To synthesize 1-Cbz-(2R)-methylpiperazine.
Materials:
-
1-Boc-4-Cbz-(2R)-methylpiperazine (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-Boc-4-Cbz-(2R)-methylpiperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 4M HCl in 1,4-dioxane (4-5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 1-Cbz-(2R)-methylpiperazine can be purified by flash column chromatography if necessary.
Synthesis of the Chiral Core
The successful application of orthogonal protection strategies first requires access to enantiomerically pure piperazine scaffolds. A highly effective and common method involves starting from readily available and relatively inexpensive chiral α-amino acids.[11][12]
This approach typically involves a few key transformations: reduction of the carboxylic acid, protection of the amino groups, and a cyclization step to form the piperazine ring. This ensures that the stereocenter from the original amino acid is preserved in the final piperazine product.
Caption: A generalized synthetic workflow for obtaining chiral piperazines from α-amino acids.[11]
Alternative advanced methods, such as the iridium-catalyzed asymmetric hydrogenation of pyrazines, have also been developed to provide efficient access to a wide range of chiral piperazines.[13]
Application in Drug Development: A Strategic Workflow
Orthogonally protected chiral piperazines are not end products but powerful intermediates for building libraries of diverse compounds for lead optimization. The ability to selectively add different functionalities (R¹ and R²) at the N1 and N4 positions allows for a systematic exploration of the chemical space around the core scaffold.
The following workflow illustrates how a single orthogonally protected building block can generate a multitude of final compounds for structure-activity relationship (SAR) studies.
Caption: Library synthesis workflow starting from a single orthogonally protected piperazine to explore SAR.
This systematic approach is invaluable. By varying the R¹ and R² groups, researchers can fine-tune properties critical for a drug's success, including:
-
Target Affinity and Selectivity: Modifying substituents to optimize interactions with the target protein.
-
Physicochemical Properties: Adjusting lipophilicity and polarity to improve solubility and cell permeability.
-
Pharmacokinetic Profile: Altering metabolic stability and reducing off-target toxicities.[5]
Conclusion
Orthogonally protected chiral piperazines represent a triumph of strategic chemical synthesis. They provide a robust and reliable platform for the methodical construction of complex, unsymmetrical molecules that are central to modern drug discovery. By mastering the principles of orthogonal protection and leveraging proven synthetic protocols, researchers can significantly accelerate the journey from initial hit to optimized clinical candidate. These versatile building blocks will undoubtedly continue to be a cornerstone in the development of the next generation of therapeutics, enabling the creation of safer, more selective, and more effective medicines for a wide range of diseases.[2]
References
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Yadav, P., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8874-8880. Available from: [Link]
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ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Request PDF. Available from: [Link]
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MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Available from: [Link]
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Yadav, P., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Europe PMC. Available from: [Link]
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International Journal of Pharmaceutical Erudition. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
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Wang, Y., et al. (2017). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 19(19), 5356–5359. Available from: [Link]
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O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 53(12), 1529–1532. Available from: [Link]
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MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
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Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Available from: [Link]
-
Ierardi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7350. Available from: [Link]
-
Carbone, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7298. Available from: [Link]
-
ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Scientific Diagram. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
-
Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 169–181. Available from: [Link]
Sources
- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Deprotection Strategies for Di-Boc-Piperazine Esters
Abstract & Strategic Importance
Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core linkers in GPCR ligands, kinase inhibitors, and increasingly in PROTAC® linker design. The 1,4-di-Boc-piperazine-2-carboxylic acid ester is a critical intermediate. It presents a unique chemoselective challenge: removing the Boc protecting groups without hydrolyzing the sensitive ester moiety, or achieving regioselective mono-deprotection to differentiate the N1 and N4 nitrogens.
This guide details two distinct protocols:
-
Protocol A (Total Deprotection): Quantitative removal of both Boc groups while preserving methyl/ethyl esters.
-
Protocol B (Regioselective Mono-Deprotection): Selective cleavage of the distal N4-Boc group, leveraging the steric and electronic deactivation of the N1 position by the adjacent ester.
Critical Analysis: The Chemoselectivity Challenge
Thermodynamic vs. Kinetic Control
The cleavage of the tert-butyl carbamate (Boc) is acid-catalyzed, proceeding via protonation of the carbonyl oxygen followed by the elimination of the tert-butyl cation (E1 mechanism).
-
Ester Stability: Methyl and ethyl esters are generally stable to anhydrous acid. However, the presence of adventitious water during strong acid treatment (e.g., aqueous HCl) rapidly catalyzes ester hydrolysis.
-
Regioselectivity (N1 vs. N4): In piperazine-2-carboxylates, the N1 nitrogen is
to the ester. This proximity creates two effects:-
Steric Hindrance: The ester bulk shields the N1-Boc.
-
Electronic Withdrawal: The inductive effect of the carbonyl lowers the basicity of N1, making protonation (the rate-limiting step) slower compared to the distal N4.
-
Therefore, kinetic control at low temperatures permits selective deprotection of N4.
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on synthetic goals.
Experimental Protocols
Protocol A: Total Deprotection (Ester Preservation)
Objective: Complete removal of N1 and N4 Boc groups without hydrolyzing the methyl/ethyl ester. Mechanism: Protonation by anhydrous HCl followed by loss of isobutylene.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| 4.0 M HCl in Dioxane | 10.0 - 20.0 | Acid Source (Anhydrous) |
| Diethyl Ether | Solvent | Precipitation medium |
Step-by-Step Methodology:
-
Dissolution: Dissolve the di-Boc substrate (1.0 mmol) in minimal dry 1,4-dioxane (2 mL) in a round-bottom flask under
atmosphere. -
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5 mL, 20 mmol) dropwise.
-
Note: Do not use aqueous HCl; water will hydrolyze the ester.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc groups disappear, free amine stays at baseline).
-
Workup (Precipitation): The dihydrochloride salt of the product often precipitates. Dilute the reaction mixture with anhydrous Diethyl Ether (
, 20 mL). -
Isolation: Filter the white precipitate under inert gas (Argon/Nitrogen) to avoid hygroscopic water absorption. Wash with cold
. -
Yield: Typically >95% as the dihydrochloride salt.
Protocol B: Regioselective N4-Deprotection
Objective: Selectively remove the N4-Boc group to generate 1-Boc-piperazine-2-carboxylic acid ester . Mechanism: Kinetic differentiation. The N4-Boc is sterically accessible and electronically more electron-rich than N1.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| TFA (Trifluoroacetic Acid) | 1.1 - 1.2 | Limiting Acid Source |
| DCM (Dichloromethane) | Solvent | Non-polar solvent (enhances ion pairing) |
| Sat. | Excess | Quench |
Step-by-Step Methodology:
-
Setup: Dissolve 1,4-di-Boc-piperazine-2-carboxylate (1.0 mmol) in DCM (10 mL). Cool strictly to -10°C to 0°C (Ice/Salt bath).
-
Controlled Addition: Prepare a solution of TFA (1.1 mmol, 1.1 eq) in DCM (2 mL). Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.
-
Critical: Rapid addition leads to local high concentration and di-deprotection.
-
-
Kinetic Phase: Stir at 0°C for 3-4 hours. Do not let it warm to RT.
-
Monitoring: Check TLC. You will see three spots: Starting Material (High
), Mono-deprotected (Mid ), and Di-deprotected (Baseline). Stop when Starting Material consumption slows. -
Quench: Pour the cold mixture into saturated aqueous
under vigorous stirring. -
Extraction: Extract with DCM (3 x 15 mL). The di-deprotected species (highly polar) will largely remain in the aqueous phase or can be washed out.
-
Purification: The mono-Boc product is purified via Flash Column Chromatography (Hexane/EtOAc gradient).
Alternative "Expert" Method (Zinc Bromide):
For extremely sensitive substrates, use
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Water in reaction solvent | Use freshly distilled Dioxane or anhydrous DCM. Avoid aqueous workups for Protocol A. |
| Loss of Selectivity (Protocol B) | Temperature too high | Maintain < 0°C. Lower temperature increases the kinetic difference between N1 and N4. |
| Incomplete Reaction (ZnBr2) | Clumping of reagent | Sonicate the |
Analytical Validation
-
1H NMR: The N1-Boc signal (usually a singlet ~1.45 ppm) will remain in Protocol B, while the N4-Boc signal (~1.40 ppm) disappears. The CH proton alpha to the ester (N1 position) will shift significantly if N1 is deprotected.
-
Mass Spec (ESI):
-
Di-Boc:
-
Mono-Boc:
(Loss of one Boc) -
Free Amine:
-
Mechanism of Action (Visualized)
Figure 2: Mechanistic pathway highlighting the kinetic differentiation point.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.
-
Nigam, S. C.; Mann, A.; Taddei, M.; Wermuth, C. G. "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications1989 , 19, 3139–3142.
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research2001 , 58, 338–341.
-
Lin, L. S.; et al. "Selective Boc Deprotection in the Presence of tert-Butyl Esters." Tetrahedron Letters2000 , 41, 7013-7016.
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions with N-Boc Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of amide coupling reactions involving N-Boc protected piperazine esters and their derivatives. The piperazine moiety is a privileged scaffold in medicinal chemistry, but its unique properties, including the basicity of its two nitrogen atoms and the steric bulk of the Boc protecting group, can present significant synthetic challenges. This document is designed to provide both fundamental understanding and actionable solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions that form the foundation of optimizing your coupling reactions.
Q1: What is the fundamental role of a coupling reagent in forming an amide bond?
A coupling reagent's primary function is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating the acid for nucleophilic attack by the amine (in this case, the N-H of the piperazine). This activation process typically proceeds through a highly reactive intermediate, such as an O-acylisourea ester for carbodiimides or an active ester for uronium/phosphonium salt reagents, which is then readily displaced by the piperazine nitrogen to form the thermodynamically stable amide bond.
Q2: What are the key differences between uronium salts (HATU, HBTU) and carbodiimides (EDC, DIC)?
Uronium/phosphonium salts and carbodiimides are two major classes of coupling reagents with distinct characteristics.
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally considered more potent and faster-acting than carbodiimides. They react with the carboxylic acid to form an active ester in situ. HATU is often preferred over HBTU as it is less likely to cause unwanted side reactions and can be more effective for sterically hindered couplings.[1] A key drawback is that excess uronium reagent can react with the free piperazine amine, forming a guanidinium byproduct that terminates the reaction chain.[1]
-
Carbodiimides (e.g., EDC, DIC, DCC): These reagents activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with the piperazine. Carbodiimides are generally less expensive but can be less efficient for challenging couplings. A significant advantage is that their byproducts (ureas) are easily removed. The urea from EDC is water-soluble, allowing for simple aqueous extraction, while the urea from DIC is soluble in common organic solvents, making it suitable for solid-phase synthesis where precipitation would be problematic.[1][3]
Q3: Why is an additive like HOBt, HOAt, or OxymaPure necessary when using coupling reagents?
Additives serve two critical functions: accelerating the reaction and suppressing racemization, especially when coupling chiral carboxylic acids.
-
Reaction Acceleration: Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) react with the initial active intermediate (e.g., the O-acylisourea) to form a more stable but still highly reactive benzotriazolyl ester.[1] This active ester is less prone to side reactions and provides a more controlled and efficient pathway to the final amide.
-
Racemization Suppression: The primary mechanism for racemization is the formation of a symmetric anhydride or an oxazolone intermediate. By rapidly trapping the activated carboxylic acid, these additives minimize the lifetime of racemization-prone species. HOAt and OxymaPure are generally more effective at this than HOBt.[3]
Q4: What is the specific role of a non-nucleophilic base, such as DIPEA or Triethylamine, in the reaction?
A non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA), is crucial for maintaining the reaction's pH and ensuring the availability of the nucleophile. Its roles are:
-
Neutralizing Acid: It neutralizes the protonated carboxylic acid and any acidic byproducts generated during the reaction.
-
Free-Basing the Amine: If the piperazine starting material is a salt (e.g., a hydrochloride or trifluoroacetate salt from a previous deprotection step), the base is required to deprotonate it, generating the free amine which is the active nucleophile.
-
Preventing Protonation: It ensures the piperazine nitrogen remains nucleophilic and does not get protonated by the acidic environment, which would render it unreactive.
Q5: How does the steric hindrance from the N-Boc group impact the coupling reaction?
The tert-butoxycarbonyl (Boc) group is sterically demanding. This bulk can physically obstruct the approach of the activated carboxylic acid to the piperazine nitrogen, slowing down the reaction rate. This effect is particularly pronounced when coupling to a sterically hindered carboxylic acid.[4] Overcoming this may require more forceful conditions, such as using a more powerful coupling reagent like HATU, increasing the reaction temperature, or extending the reaction time.[4]
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental issues.
Problem 1: Low or No Product Yield
Low conversion is the most common issue. A systematic approach is key to identifying the root cause.
-
Potential Cause 1: Inefficient Carboxylic Acid Activation.
-
Diagnosis: The activated intermediate is not forming efficiently or is being consumed by side reactions before it can react with the piperazine.
-
Solution:
-
Pre-activation: Stir the carboxylic acid, coupling reagent, additive (e.g., HOBt), and base in an anhydrous solvent (like DMF or DCM) for 15-30 minutes before adding the piperazine derivative.[5] This ensures the active ester is fully formed prior to the introduction of the nucleophile.
-
Switch Reagents: If using a carbodiimide like EDC, consider switching to a more potent uronium salt like HATU or COMU, which are known to be more effective for challenging couplings.[3]
-
-
-
Potential Cause 2: Low Nucleophilicity of the Piperazine.
-
Diagnosis: The piperazine nitrogen is not sufficiently reactive. This is often due to protonation.
-
Solution:
-
Ensure Free Base Form: Confirm that at least two equivalents of a non-nucleophilic base (like DIPEA) are used if your piperazine is an HCl or TFA salt.
-
Check Base pKa: The pKa of the base should be high enough to effectively deprotonate the piperazine salt but not so high that it causes other side reactions. DIPEA (pKa ~10.8) is a standard choice.
-
-
-
Potential Cause 3: Reagent or Solvent Degradation.
-
Diagnosis: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Solvents like DMF can degrade to form dimethylamine, which will compete with your piperazine as a nucleophile.
-
Solution:
-
Use Fresh Reagents: Use freshly opened bottles of coupling reagents or those stored properly under inert gas.
-
Use Anhydrous Solvents: Employ anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all glassware is oven-dried.
-
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC or peaks in an LC-MS requires careful analysis.
-
Potential Side Product 1: Racemized Product.
-
Diagnosis: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.
-
Solution:
-
Additives are Key: Always use an additive like HOBt or, for more sensitive substrates, HOAt or OxymaPure.[1][3]
-
Lower Temperature: Perform the initial activation step at 0 °C before allowing the reaction to warm to room temperature after the piperazine is added.
-
Avoid Certain Reagents: Acyl chlorides and some mixed anhydrides are more prone to causing racemization.[6]
-
-
-
Potential Side Product 2: Guanidinium Adduct.
-
Diagnosis: A byproduct with a mass corresponding to your piperazine plus the tetramethyluronium portion of HATU/HBTU is observed.
-
Solution:
-
Control Stoichiometry: Do not use a large excess of the uronium reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Change Order of Addition: Add the uronium reagent to the mixture of the other components, rather than letting it sit with the base and piperazine.
-
Switch to Carbodiimide: This side reaction is specific to uronium/phosphonium reagents. Switching to an EDC/additive or DIC/additive system will eliminate this possibility.
-
-
-
Potential Side Product 3: N-Acylurea.
-
Diagnosis: When using a carbodiimide, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution:
-
Use an Additive: HOBt or HOAt efficiently traps the O-acylisourea to form the active ester, outcompeting the rearrangement pathway. This is one of the primary reasons additives are so crucial in carbodiimide chemistry.
-
-
Problem 3: Difficult Product Purification
Challenges in isolating the desired product can often be traced back to the choice of reagents.
-
Purification Issue 1: Removing Urea Byproducts.
-
Diagnosis: Difficulty separating the product from the urea byproduct of the coupling reagent.
-
Solution:
-
EDC: The byproduct from EDC is water-soluble. A standard aqueous workup (e.g., washing with dilute acid, then base) will effectively remove it.[2]
-
DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[1] It can often be removed by filtration, but residual amounts can be problematic. DCC is generally avoided in modern process chemistry for this reason.
-
DIC: The diisopropylurea byproduct is soluble in most common solvents like DCM and can be removed via standard silica gel chromatography.[3] This makes DIC a superior choice to DCC for both solid-phase and solution-phase synthesis.
-
-
-
Purification Issue 2: Removing HOBt/HOAt.
-
Diagnosis: The additive remains in the final product mixture.
-
Solution: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) is usually effective at removing these acidic additives.
-
Visualized Workflows and Mechanisms
Diagrams can simplify complex decision-making and mechanistic understanding.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Mechanism: Carbodiimide Coupling with HOBt Additive
Caption: General mechanism for DIC/HOBt mediated amide bond formation.
Key Parameters at a Glance: Data Tables
For quick reference, these tables summarize key quantitative parameters.
Table 1: Comparison of Common Coupling Reagents & Additives
| Reagent/Additive | Class | Key Advantage | Common Byproduct | Removal Method |
|---|---|---|---|---|
| EDC | Carbodiimide | Water-soluble byproduct | Water-soluble urea | Aqueous workup[2] |
| DIC | Carbodiimide | Byproduct soluble in organics | Soluble urea | Chromatography[3] |
| HATU | Uronium Salt | High reactivity, good for hindered cases | Tetramethylurea | Aqueous workup/Chromatography |
| HBTU | Uronium Salt | Effective and common | Tetramethylurea | Aqueous workup/Chromatography |
| HOBt | Additive | Suppresses racemization, accelerates reaction | - | Basic aqueous wash |
| OxymaPure | Additive | Non-explosive, highly effective | - | Basic aqueous wash |
Table 2: General Stoichiometry Guidelines (Relative to Limiting Reagent)
| Reagent | Equivalents | Rationale |
|---|---|---|
| Carboxylic Acid | 1.0 - 1.2 | Slight excess can drive the reaction. |
| Piperazine Derivative | 1.0 | Often the limiting, more valuable reagent. |
| Coupling Reagent | 1.1 - 1.2 | Ensures full activation of the acid. |
| Additive (HOBt, etc.) | 1.1 - 1.2 | Stoichiometric with the coupling reagent. |
| Base (DIPEA, Et3N) | 2.1 - 3.0 | Neutralizes acid and frees amine from salt form. |
Table 3: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Common Use Case & Notes |
|---|---|---|---|
| DMF | Polar Aprotic | 153 | Excellent solvating power for most reactants. Must be high purity to avoid amine contaminants. |
| DCM | Nonpolar | 40 | Good for reactions at or below room temperature. Easy to remove post-reaction. |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF, often cleaner. |
| THF | Polar Aprotic | 66 | Useful, but can be problematic with strong bases if not handled properly. |
Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine completion.
Protocol 1: Standard HATU-Mediated Coupling
This protocol is recommended for sterically hindered substrates or when a high reaction rate is desired.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Addition of Reagents: Add the N-Boc piperazine derivative (1.05 eq), HATU (1.1 eq), and HOBt (1.1 eq) to the flask.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Check for the disappearance of the limiting reagent using LC-MS or TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography.
Protocol 2: Standard EDC/HOBt-Mediated Coupling
This is a cost-effective and reliable method for less demanding couplings.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Pre-activation: Dissolve the components in anhydrous DCM or DMF and stir at room temperature for 20 minutes.
-
Amine Addition: Add the N-Boc piperazine derivative (1.0 eq) to the activated mixture.
-
Base Addition: If the piperazine is an HCl salt, add DIPEA (2.1 eq). If it is a free base, 1.1 eq of DIPEA is sufficient.
-
Reaction: Stir at room temperature for 6-18 hours.
-
Monitoring: Track reaction progress by LC-MS or TLC.
-
Workup: Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. The water-soluble urea byproduct from EDC should be removed during these washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
References
- Google Patents. (2017). CN108033931B - Synthesis method of N-Boc piperazine.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? Retrieved from [Link]
- Google Patents. (2017). CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
Martinez-Ariza, G., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(9), 1229. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
American Chemical Society Publications. (2010). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
National Institutes of Health. (2010). Investigation of various N-heterocyclic substituted piperazine versions.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Lithiation and Trapping of N-Boc Piperazines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the α-functionalization of N-Boc piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful synthetic transformation. Piperazines substituted at the carbon framework are crucial building blocks in modern drug discovery, yet their synthesis via directed metalation can present unique challenges.[1][2]
This document moves beyond a simple recitation of procedures. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide you with the causal understanding needed to optimize your experiments, diagnose issues, and confidently adapt these methods to your specific synthetic targets.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that form the basis of a successful lithiation-trapping strategy.
Q1: Why is the N-Boc protecting group essential for this reaction?
A: The N-tert-butoxycarbonyl (Boc) group is a powerful directed metalation group (DMG) . Its carbonyl oxygen acts as a Lewis basic site that coordinates to the lithium cation of the organolithium base (e.g., s-BuLi). This pre-lithiation complex brings the base into close proximity to the adjacent C-H bonds (at the C2 and C6 positions), dramatically increasing their acidity and facilitating regioselective deprotonation.[3][4] Without the Boc group, deprotonation would be non-selective and significantly less efficient.
Q2: Which organolithium base is superior: n-BuLi or s-BuLi?
A: For the deprotonation of N-Boc piperazines, sec-butyllithium (s-BuLi) is overwhelmingly the base of choice. Due to the greater steric hindrance of the sec-butyl group compared to the n-butyl group, s-BuLi is a stronger base and is more effective at deprotonating sterically accessible, but electronically less acidic, sp³ C-H bonds.[5] While n-BuLi can be used, it often requires longer reaction times or higher temperatures, which can lead to decomposition of the lithiated intermediate.[3]
Q3: Is a diamine additive like TMEDA necessary?
A: Not always, but it is highly recommended, especially if you are experiencing issues with lithiation efficiency. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium ion. This breaks down the oligomeric aggregates that organolithium reagents form in solution, leading to more reactive monomeric species.[5][6][7] This enhanced reactivity allows for faster and more complete deprotonation, often at lower temperatures. However, successful diamine-free procedures have been developed, particularly in THF, which itself is a good coordinating solvent.[1][2]
Q4: How can I be certain that lithiation has occurred before adding my electrophile?
A: This is a critical question for troubleshooting. The most reliable method is to perform a deuterium quench experiment . Instead of adding your electrophile, you quench a small aliquot of the reaction mixture with an excess of a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD). After work-up, analysis of the crude material by ¹H NMR or LC-MS will confirm the presence and extent of deuterium incorporation at the α-position, directly correlating to the efficiency of your lithiation step.
Q5: What is the primary cause of reaction failure or low yield?
A: The most common culprit is the presence of trace amounts of water or other electrophilic impurities in the reaction vessel, solvent, or starting material. Organolithium reagents are extremely potent bases and nucleophiles and will react instantly with any proton source. Ensuring your glassware is oven- or flame-dried and that all reagents and solvents are scrupulously dried and handled under a strict inert atmosphere (Argon or Nitrogen) is paramount.[8] Titrating your organolithium solution before use is also a critical step to ensure you are adding the correct stoichiometry.
Advanced Troubleshooting Guide
This section addresses specific, complex problems that can arise during the optimization phase of your research.
Problem 1: My yield is consistently low, even after a successful deuterium quench. What's happening during the trapping step?
-
Potential Cause A: Lithiated Intermediate Instability. The α-lithiated N-Boc piperazine is thermally unstable. If the reaction is allowed to warm significantly above -78 °C for extended periods before the electrophile is added, it can begin to decompose.
-
Solution: Maintain a strict low-temperature profile (-78 °C is standard) from the moment the s-BuLi is added until the electrophile has been introduced and has had time to react. In situ IR spectroscopy studies have shown that lithiation is often complete within an hour at -78 °C.[1][2] Avoid unnecessarily long lithiation times.
-
-
Potential Cause B: Electrophile Reactivity. Some electrophiles are sluggish or have side reactions that compete with the desired trapping. For example, highly enolizable ketones may undergo deprotonation by the lithiated piperazine rather than nucleophilic addition.[1]
-
Solution: If you suspect slow trapping, you can allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the electrophile has been added. For problematic electrophiles, a transmetalation step may be necessary. For instance, transmetalation of the lithiated intermediate with ZnCl₂ to form an organozinc species can facilitate subsequent Negishi cross-coupling reactions with aryl halides, a process that is often inefficient with the organolithium species directly.[1][2]
-
Problem 2: I am observing a major side product, characterized by the loss of the piperazine ring structure. What is this and how can I prevent it?
-
Identification: You are likely observing the result of a ring fragmentation side reaction. This is a known and significant challenge in N-Boc piperazine chemistry.[1][9][10][11]
-
Causality (The Mechanism): This side reaction is initiated by the nucleophilic attack of the distal nitrogen (N4) of the lithiated piperazine onto the electrophile. This is more likely to occur if the distal nitrogen is sterically unhindered (e.g., N'-Me) and the electrophile is highly reactive and Lewis acidic (e.g., Me₃SiCl, methyl chloroformate). This initial attack is followed by an electron cascade that results in the fragmentation of the piperazine ring.[1][10]
-
Solutions:
-
Increase Steric Hindrance at N4: The most effective solution is to use a bulkier substituent on the distal nitrogen. Groups like benzyl (Bn) or cumyl are significantly more effective at preventing this side reaction than a small methyl group.[1][10][11]
-
Moderate Electrophile Reactivity: Avoid highly reactive electrophiles like trimethylsilyl chloride if you are observing fragmentation. Ketones, such as benzophenone, are less prone to interacting with the distal nitrogen and are less likely to cause this side reaction.[1]
-
Optimize Reaction Conditions: Ensure the electrophile is added slowly at -78 °C to maintain a low concentration and favor the faster, desired C-alkylation over the N-alkylation pathway.
-
Problem 3: I am attempting an asymmetric synthesis using (-)-sparteine, but the enantioselectivity is poor.
-
Potential Cause: The Electrophile. Mechanistic studies have revealed a surprising finding: the electrophile, which is the last reagent added, can have a profound impact on the enantioselectivity of the reaction.[10][11] The exact mechanism is complex, but it is believed that certain electrophiles can disrupt the chiral complex formed between the lithiated piperazine and the (-)-sparteine ligand.
-
Solution: The "Diamine Switch" Strategy. A novel "diamine switch" strategy has been developed to combat this issue. After the initial asymmetric lithiation with s-BuLi/(-)-sparteine is complete, a competing, achiral diamine like TMEDA is added to the reaction before the introduction of the problematic electrophile. The TMEDA displaces the (-)-sparteine from the lithium center, "locking in" the stereochemistry of the carbanion. The subsequent trapping with the electrophile then proceeds with the improved enantioselectivity established in the first step.[10][11]
Data Summary Tables
For quick reference, the following tables summarize key experimental parameters.
Table 1: Recommended Lithiation Conditions for N-Boc-N'-Benzyl Piperazine
| Parameter | Condition | Rationale |
|---|---|---|
| Base | s-BuLi (1.3 equiv) | Strong, non-nucleophilic base ideal for sp³ C-H deprotonation. |
| Solvent | Anhydrous THF | Good coordinating solvent; allows for diamine-free conditions. |
| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |
| Time | 1 hour | Sufficient for complete lithiation as determined by in situ IR.[1] |
| Atmosphere | Argon or Nitrogen | Essential to prevent quenching by atmospheric moisture and O₂. |
Table 2: Electrophile Selection and Potential for Ring Fragmentation
| Electrophile | Product Type | Ring Fragmentation Risk | Notes |
|---|---|---|---|
| D₂O | Deuterated Piperazine | None | Used for validating the lithiation step. |
| MeI, Bu₃SnCl | Alkylated Piperazine | Low | Generally well-behaved electrophiles.[1] |
| Benzophenone | Tertiary Alcohol / Oxazolidinone | Very Low | Less Lewis acidic; less prone to N4 attack.[1] |
| Me₃SiCl | Silylated Piperazine | High (esp. with N'-Me) | Highly reactive; known to induce fragmentation.[1][10] |
| Methyl Chloroformate | Ester | High (esp. with N'-Me) | Prone to N4 attack and subsequent fragmentation.[1] |
Experimental Workflows & Protocols
Visualizing the Workflow
The following diagram outlines the general experimental sequence for a successful lithiation-trapping reaction.
Caption: General workflow for N-Boc piperazine lithiation and trapping.
Protocol 1: General Procedure for Racemic Lithiation and Trapping
This protocol is adapted from established procedures for N-Boc-N'-benzyl piperazine.[1]
Materials:
-
N-Boc-N'-benzyl piperazine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in hexanes (1.3 equiv, titrated solution)
-
Electrophile (1.5-2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate)
-
Brine, Anhydrous Magnesium or Sodium Sulfate
Procedure:
-
Setup: Under an atmosphere of dry argon or nitrogen, add N-Boc-N'-benzyl piperazine (1.0 equiv) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.3 equiv) dropwise via syringe over 5-10 minutes. The solution may turn yellow or orange, indicating the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Trapping: Add the chosen electrophile (1.5-2.0 equiv) dropwise, either neat or as a solution in a small amount of anhydrous THF.
-
Warming: Stir the reaction at -78 °C for an additional 15-30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over approximately 30-60 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel, dilute with water and the extraction solvent. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired α-substituted piperazine.
Troubleshooting Your Reaction: A Logical Flowchart
When faced with a suboptimal result, this decision tree can help guide your experimental response.
Caption: Troubleshooting decision tree for optimizing lithiation-trapping reactions.
References
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
Reddit r/Chempros. (2023). Lithiations Not Working. Retrieved from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
Firth, J. D. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. Retrieved from [Link]
-
Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 852–855. Retrieved from [Link]
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Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. PubMed. Retrieved from [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. Retrieved from [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Aminometalation of 1,1‐diphenylethene (3) with the Schlosser's base... [Image]. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Snieckus Group, Queen's University. Retrieved from [Link]
-
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlosser's base. Retrieved from [Link]
-
Chadwick, D. B., et al. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(45), 11730–11737. Retrieved from [Link]
-
O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1431–1438. Retrieved from [Link]
-
Strohmann, C., et al. (2022). Towards Substrate-Reagent Interaction of Lochmann-Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase. PubMed. Retrieved from [Link]
-
Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. Retrieved from [Link]
-
Strohmann, C., et al. (2022). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Eldorado - Repository of the TU Dortmund. Retrieved from [Link]
-
Hall, D. G., et al. (2017). Standard Lithiation–Borylation: A user's guide. Nature Protocols, 12(4), 745–760. Retrieved from [Link]
-
Guella, G., et al. (1995). Lithium–potassium superbases as key reagents for the base-catalysed isomerisation of some terpenoids. Journal of the Chemical Society, Perkin Transactions 1, 1545-1551. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R) and (S) Boc-Piperazine-2-Carboxylic Acid Esters
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not merely an analytical task but a cornerstone of ensuring therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (R) and (S) enantiomers of tert-butyloxycarbonyl (Boc)-piperazine-2-carboxylic acid esters, critical intermediates in the synthesis of numerous pharmaceutical agents.
The Imperative of Chiral Separation in Pharmaceutical Development
The seemingly minor spatial arrangement difference between enantiomers can lead to vastly different biological activities. Consequently, regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drugs. High-performance liquid chromatography is a powerful and widely used technique for the separation of enantiomers.[] This guide will navigate the critical aspects of developing a successful chiral HPLC separation for Boc-piperazine-2-carboxylic acid esters, focusing on the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.
Understanding the Analyte: Boc-Piperazine-2-Carboxylic Acid Esters
The target molecule, a Boc-protected piperazine-2-carboxylic acid ester, possesses several key structural features that inform the method development strategy:
-
A Chiral Center: The carbon at the 2-position of the piperazine ring is the stereocenter.
-
A Boc Protecting Group: This bulky, non-polar group influences the molecule's overall hydrophobicity and its interaction with the CSP.
-
A Carboxylic Acid Ester: The ester group (e.g., methyl, ethyl) also contributes to the molecule's polarity and potential for hydrogen bonding.
-
Two Amine Groups: One is protected by the Boc group, while the other is a secondary amine within the piperazine ring, which can interact with the CSP and be influenced by mobile phase additives.
Comparing Chiral Stationary Phases (CSPs): Polysaccharide-Based Columns as the Gold Standard
For the chiral separation of a broad range of compounds, including N-protected amino acids and their derivatives, polysaccharide-based CSPs have demonstrated superior performance and are the most widely used in the pharmaceutical industry.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.
Leading providers of these columns include Daicel with their CHIRALPAK® and CHIRALCEL® series, and Phenomenex with their Lux® series.[2][3]
Key Considerations for CSP Selection:
-
Polysaccharide Backbone: Cellulose and amylose backbones present different helical structures, leading to complementary selectivities. It is often beneficial to screen columns with both types of backbones.
-
Derivatization: The polysaccharide is derivatized with various phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate). These substituents play a critical role in creating the chiral environment and influencing the separation.
-
Coated vs. Immobilized:
-
Coated CSPs (e.g., CHIRALCEL OD-H, Lux Cellulose-1) are generally the first choice for screening due to their wide range of selectivities. However, they have limitations on the types of solvents that can be used.
-
Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are covalently bonded to the silica support, making them compatible with a broader range of solvents, including those typically used in reversed-phase and polar organic modes. This provides greater flexibility in method development.[2]
-
Based on the structural similarity of Boc-piperazine-2-carboxylic acid esters to N-protected cyclic amino acids, the following columns are recommended for initial screening:
-
Daicel CHIRALPAK® Series: IA, IB, IC, ID, IE, IF
-
Phenomenex Lux® Series: Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-1
Mobile Phase Strategies: Normal Phase vs. Reversed Phase
The choice of mobile phase is as critical as the selection of the CSP. For polysaccharide-based CSPs, normal phase, polar organic, and reversed-phase modes can be employed.
Normal Phase Mode: The Preferred Starting Point
For N-Boc protected compounds, normal phase chromatography using a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is often the most successful approach.
-
Rationale: The non-polar mobile phase allows for more pronounced interactions (hydrogen bonding, dipole-dipole) between the analyte and the polar carbamate groups on the CSP, which are essential for chiral recognition.
-
Additives: Small amounts of a basic additive, such as diethylamine (DEA), are often necessary to improve peak shape and reduce tailing, especially for compounds with basic nitrogen atoms like the piperazine ring.
Reversed-Phase and Polar Organic Modes
While less common as a starting point for this type of analyte, reversed-phase (e.g., acetonitrile/water or methanol/water with additives like trifluoroacetic acid or ammonium bicarbonate) and polar organic (e.g., acetonitrile or methanol with additives) modes can sometimes provide unique selectivities, particularly on immobilized CSPs.[4]
A Systematic Approach to Method Development
Given the empirical nature of chiral separations, a systematic screening approach is the most efficient path to a successful method.[5]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester and Comparative Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic molecules, a thorough understanding of their analytical behavior is paramount. (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a chiral building block of significant interest in medicinal chemistry. Its purity and structural integrity are critical for the successful synthesis of downstream targets. This guide provides an in-depth analysis of the mass spectrometry fragmentation of this compound, offering insights into its structural elucidation. Furthermore, it presents a comparative overview of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive analytical strategy.
Unraveling the Fragmentation Pattern: A Mechanistic Approach
Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester. The fragmentation of this molecule is driven by the lability of the tert-butyloxycarbonyl (Boc) protecting groups and the inherent strain of the piperazine ring.
Under positive ion ESI, the molecule will readily form the protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation through several key pathways. The tert-butyl carbamate moieties are particularly susceptible to fragmentation. A characteristic loss of isobutylene (56 Da) via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.[1][2] Additionally, the entire Boc group can be lost as a neutral loss of 100 Da. Given the presence of two Boc groups, sequential losses are highly probable.
The piperazine ring itself can undergo fragmentation through ring opening or cleavage adjacent to the nitrogen atoms (alpha-cleavage).[3][4][5] The presence of the methyl ester functionality introduces further fragmentation possibilities, such as the loss of a methoxy radical (•OCH3) or the entire methoxycarbonyl group (•COOCH3).[6][7][8][9]
Predicted Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Caption: Predicted ESI-MS/MS fragmentation of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Quantitative Data Summary
The table below summarizes the predicted m/z values for the major fragments.
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | m/z | Proposed Neutral Loss |
| 345.2 | [M+H - C₄H₈]⁺ | 289.1 | Isobutylene |
| 345.2 | [M+H - C₅H₈O₂]⁺ | 245.1 | Boc group |
| 289.1 | [M+H - 2(C₄H₈)]⁺ | 233.1 | Isobutylene |
| 245.1 | [M+H - C₅H₈O₂ - C₄H₈]⁺ | 189.1 | Isobutylene |
| 189.1 | [M+H - 2(C₅H₈O₂) - CH₃OH]⁺ | 157.1 | Methanol |
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach is often necessary for comprehensive characterization, especially for chiral compounds.
| Analytical Technique | Strengths | Limitations |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation. | Does not inherently distinguish between enantiomers, potential for in-source fragmentation of labile groups like Boc.[10] |
| Chiral HPLC | Gold standard for separating and quantifying enantiomers, enabling determination of enantiomeric excess (ee).[11][12][13][14][15] | Provides limited structural information, requires development of specific chiral methods. |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry, non-destructive.[16][17][] | Lower sensitivity compared to MS, complex spectra may require advanced techniques for full interpretation. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum and fragmentation pattern of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1-10 µg/mL.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 345.2) as the precursor ion for collision-induced dissociation (CID).
-
Fragmentation: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, and compare with the predicted pathways.
Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column.
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often a good starting point for this class of compounds.
-
Mobile Phase Selection: A typical mobile phase would be a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 0.5-1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 210-230 nm
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (ee).
NMR Spectroscopy Analysis
Objective: To confirm the chemical structure and stereochemistry of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the overall structure.
-
NOESY/ROESY: For conformational analysis and to confirm the relative stereochemistry, a NOESY or ROESY experiment can be performed to identify through-space correlations between protons.
Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.
Caption: A comprehensive analytical workflow for compound characterization.
Conclusion
The structural elucidation and purity assessment of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester require a synergistic analytical approach. Mass spectrometry, with its high sensitivity and ability to provide fragmentation data, is a cornerstone for confirming the molecular weight and deducing the core structure. The predictable fragmentation patterns, primarily driven by the lability of the Boc groups, offer valuable diagnostic information. However, to address the critical aspect of enantiomeric purity, chiral HPLC is indispensable. Furthermore, NMR spectroscopy provides the most detailed structural information, confirming atomic connectivity and stereochemical integrity. By integrating these techniques, researchers can ensure the quality and identity of this important chiral building block, thereby underpinning the success of their synthetic endeavors.
References
-
Pop, A., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 511-520. Retrieved from [Link]
-
Paulo, J. A., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 24(9), 1347-1357. Retrieved from [Link]
-
Zuba, D., & Byrska, B. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
M. D. W. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature Reviews Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 659-668. Retrieved from [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]
-
Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 14, 34567-34574. Retrieved from [Link]
-
LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Retrieved from [Link]
-
Kumar, A., et al. (2017). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. ACS Chemical Neuroscience, 8(8), 1735-1754. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Vessecchi, R., et al. (2011). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 46(1), 1-8. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). N-Boc-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]
-
CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Chiral Piperazine Derivatives
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous chiral drug substances. For these molecules, the stereochemical arrangement is not a trivial detail; it is fundamental to therapeutic efficacy and safety. Consequently, the precise determination of enantiomeric purity is a critical quality attribute mandated by global regulatory bodies. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the enantiomeric purity of chiral piperazine derivatives. We will explore the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to empower robust and reliable analytical method development.
The Imperative of Chirality in Piperazine-Based Pharmaceuticals
Chiral piperazine derivatives often exhibit significant differences in pharmacological activity between their enantiomeric forms. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. Therefore, developing stereoselective synthetic pathways and validating analytical methods to confirm high enantiomeric purity (typically >99.8%) is a cornerstone of drug development.
The validation of such analytical procedures is governed by stringent international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1), which requires demonstration that a method is suitable for its intended purpose.[1][2] This guide is structured to provide the technical foundation for developing and validating these crucial methods.
Core Analytical Methodologies: A Comparative Analysis
The choice of analytical technique depends on several factors, including the stage of drug development, required throughput, sample properties, and available instrumentation. The three most powerful and widely adopted techniques are chiral HPLC, chiral SFC, and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity testing due to its versatility, robustness, and high resolution. The separation is achieved by exploiting the differential, transient interactions between the analyte enantiomers and a Chiral Stationary Phase (CSP).[3][4]
Mechanism of Chiral Recognition: The CSP, a single enantiomer of a chiral selector bonded to a solid support (usually silica), forms temporary diastereomeric complexes with the analyte enantiomers.[3] These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.[3] For piperazine derivatives, which are basic amines, polysaccharide-based CSPs are exceptionally effective.[5]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., phenylcarbamates) are the most successful and widely used CSPs.[5][6] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[6][7] The aromatic carbamate moieties provide sites for π-π stacking and additional steric interactions.[6]
Expertise in Practice: The Role of Mobile Phase Additives A common challenge when analyzing basic compounds like piperazines is poor peak shape (tailing), which compromises resolution and quantification. This is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica support of the CSP.
-
Causality: To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is added to the mobile phase. These additives act as "silanol blockers," competing with the piperazine analyte for the active sites on the stationary phase, resulting in symmetrical, sharp peaks and improved resolution.[8]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[9][10] It utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol.[][12][13]
Advantages over HPLC:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates without a significant loss in efficiency, leading to analysis times that are 3-5 times faster than HPLC.[10][13]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 dramatically reduces solvent purchase and disposal costs, making SFC a more environmentally friendly and sustainable technique.[9][12]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or better separations for compounds that are difficult to resolve by HPLC.
Trustworthiness: Modern SFC instruments have overcome earlier issues with robustness and reproducibility, now offering performance on par with HPLC systems for validated, routine quality control applications.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric purity.[14][15] Since enantiomers are indistinguishable in an achiral solvent (they have identical NMR spectra), a chiral auxiliary must be added to the sample to induce a diastereomeric environment.[15][16]
Mechanism of Differentiation:
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[14][15] This interaction causes the corresponding protons (or other nuclei like ¹⁹F) in the two enantiomers to experience slightly different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum.[14] For amines like piperazine derivatives, acidic CSAs such as (R)-1,1'-bi-2-naphthol (BINOL) derivatives are highly effective.[15]
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers, which can then be easily distinguished by NMR. While effective, this method is less common for final purity testing as it requires the reaction to go to completion without kinetic resolution (one enantiomer reacting faster than the other) and modifies the original sample.
NMR is particularly valuable for confirming the identity of enantiomers and can be used when chromatographic methods are unavailable or during early-stage development.[14]
Data-Driven Comparison of Analytical Techniques
The selection of the optimal technique requires a balanced consideration of several performance parameters.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Resolution & Selectivity | Excellent; vast library of CSPs available. | Excellent; often complementary selectivity to HPLC. | Moderate; depends on CSA-analyte interaction strength. |
| Analysis Speed | Moderate (typically 5-20 min). | Very Fast (typically 1-5 min).[13] | Fast (data acquisition < 10 min). |
| Sensitivity (LOD/LOQ) | High (ng/mL to low µg/mL). | High (comparable to HPLC). | Lower (requires mg of sample). |
| Solvent & Waste | High organic solvent consumption. | Very Low ("Green" Technology).[12] | Very Low (uses deuterated NMR solvents). |
| Method Development | Can be complex and time-consuming.[17] | Often faster due to rapid column equilibration. | Relatively simple; involves screening a few CSAs. |
| Quantitative Accuracy | Excellent; industry standard for purity testing. | Excellent; validated for quantitative analysis.[13] | Good; requires careful integration and validation.[15] |
| Sample Throughput | Moderate. | High. | Moderate to Low. |
Field-Proven Insights & Experimental Protocols
A robust analytical strategy begins with a logical selection process, followed by systematic method development.
Workflow for Method Selection
The following decision tree illustrates a typical thought process for selecting the appropriate analytical technique.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
The Imperative of Multi-Technique Spectral Analysis
Relying on a single analytical technique for structural elucidation is fraught with risk. A melting point can be misleading due to impurities, and even a high-resolution mass spectrum can correspond to multiple isomers. A truly validated structure rests on the convergence of evidence from orthogonal techniques. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle, and together they form a self-validating system.[1][2]
Comparative Analysis: Building a Spectral Profile from Analogs
In the absence of a dedicated spectral database for our target compound, we will build a predicted profile by examining the spectral data of a close analog: (R)-1-Boc-piperazine-2-carboxylic acid methyl ester . By understanding the spectroscopic impact of adding a second Boc group, we can confidently predict the spectral characteristics of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] For our analysis, we will consider both ¹H and ¹³C NMR.
¹H NMR Spectroscopy
The ¹H NMR spectrum maps the chemical environment of all protons in a molecule. Key features to analyze are the chemical shift (δ), integration (relative number of protons), and splitting pattern (spin-spin coupling).[4]
-
Boc Protecting Groups: The tert-butyl protons of a Boc group typically appear as a sharp singlet around 1.4 ppm.[5] The presence of two Boc groups in our target molecule should result in a prominent singlet integrating to 18 protons.
-
Piperazine Ring Protons: The protons on the piperazine ring will present a complex series of multiplets due to their diastereotopic nature and coupling with each other. These are generally expected in the 2.5-4.5 ppm range.[6] The addition of a second Boc group will influence the chemical shifts of the adjacent ring protons, likely causing a downfield shift due to the electron-withdrawing nature of the carbamate.
-
Methyl Ester Protons: The methyl ester will exhibit a sharp singlet, typically around 3.7 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Boc Carbonyls and Quaternary Carbons: The carbonyl carbons of the Boc groups are expected in the 155 ppm region, while the quaternary carbons will appear around 80 ppm.[8][9]
-
Ester Carbonyl and Methyl Carbon: The ester carbonyl is typically found further downfield, around 170-175 ppm, and the methyl carbon of the ester will be around 52 ppm.[8][10]
-
Piperazine Ring Carbons: The carbons of the piperazine ring will appear in the 40-60 ppm range.[6]
Table 1: Comparative Analysis of ¹H and ¹³C NMR Data
| Functional Group | (R)-1-Boc-piperazine-2-carboxylic acid methyl ester (Known Data) | (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester (Predicted) | Rationale for Prediction |
| ¹H NMR | |||
| Boc Protons | ~1.40 ppm (s, 9H) | ~1.4-1.5 ppm (s, 18H) | Presence of two Boc groups doubles the proton count. |
| Piperazine Protons | 2.5-4.5 ppm (complex m, 7H) | 2.8-4.8 ppm (complex m, 7H) | Second Boc group will deshield adjacent protons, shifting them downfield. |
| Methyl Ester Protons | ~3.67 ppm (s, 3H) | ~3.7 ppm (s, 3H) | Minimal change expected. |
| ¹³C NMR | |||
| Boc C=O | ~155 ppm | ~155 ppm (2 signals possible due to different environments) | Two Boc carbonyls present. |
| Boc C(CH₃)₃ | ~80 ppm | ~80 ppm (2 signals possible) | Two quaternary carbons present. |
| Boc CH₃ | ~28 ppm | ~28 ppm (2 signals possible) | Two sets of methyl carbons present. |
| Ester C=O | ~172 ppm | ~172 ppm | Minimal change expected. |
| Ester OCH₃ | ~52 ppm | ~52 ppm | Minimal change expected. |
| Piperazine Carbons | 40-60 ppm | 40-60 ppm | Shifts will be subtly altered by the second Boc group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[11]
-
Carbonyl Stretches (C=O): This is the most diagnostic region for our target molecule. We expect to see strong absorptions for the carbamate and ester carbonyls. The carbamate C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹.[12][13][14]
-
C-O Stretches: Strong C-O stretching bands for the carbamates and the ester will be present in the 1300-1000 cm⁻¹ region.[13]
-
C-H Stretches: Aliphatic C-H stretches from the Boc, piperazine, and methyl groups will be observed just below 3000 cm⁻¹.
Table 2: Comparative IR Data
| Vibrational Mode | (R)-1-Boc-piperazine-2-carboxylic acid methyl ester (Expected) | (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester (Predicted) | Rationale for Prediction |
| N-H Stretch | ~3300-3500 cm⁻¹ (weak to medium) | Absent | The secondary amine is now a tertiary carbamate. |
| C-H Stretch (sp³) | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | Abundant aliphatic C-H bonds in both molecules. |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | ~1740 cm⁻¹ | Ester functional group is present in both. |
| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | ~1690 cm⁻¹ (likely a broad, strong band) | Two carbamate groups will contribute to this absorption. |
| C-O Stretch | 1300-1000 cm⁻¹ (multiple strong bands) | 1300-1000 cm⁻¹ (multiple strong bands) | Presence of ester and carbamate C-O bonds. |
Mass Spectrometry: Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the molecular formula.[15][16][17]
-
Molecular Ion Peak [M+H]⁺: The expected monoisotopic mass for C₁₆H₂₈N₂O₆ is 344.1947. In electrospray ionization (ESI) positive mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 345.1975.
-
Fragmentation Pattern: Boc groups are known to fragment readily in the mass spectrometer. A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is common.[18][19][20] We would anticipate seeing fragments corresponding to the loss of one or both Boc groups.
Table 3: Predicted HRMS Data for (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
| Ion Species | Calculated m/z | Expected Observation |
| [M+H]⁺ | 345.1975 | High intensity peak confirming molecular weight. |
| [M-C₄H₈+H]⁺ | 289.1345 | Loss of one isobutylene fragment. |
| [M-Boc+H]⁺ | 245.1032 | Loss of one Boc group. |
| [M-2(C₄H₈)+H]⁺ | 233.0715 | Loss of two isobutylene fragments. |
| [M-2Boc+H]⁺ | 145.0664 | Loss of both Boc groups. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.[21][22] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[23] Ensure the solvent choice does not have residual peaks that overlap with key signals of the analyte.[24][25][26][27]
-
Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a depth of about 4-5 cm.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.[28]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, which is a common and convenient method, place a small amount of the solid sample directly onto the ATR crystal.[29][30]
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Processing: Identify and label the key absorption peaks.
Protocol 3: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Acquisition: Acquire the spectrum in positive ion mode over an appropriate mass range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the m/z of the molecular ion peak and major fragments. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.[31]
Visualizing the Workflow
A logical workflow ensures a systematic approach to data acquisition and interpretation.
Caption: Workflow for Spectral Data Cross-Referencing.
Conclusion
The structural verification of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester, or any synthesized compound, is a process of building a case from multiple, corroborating pieces of evidence. By systematically acquiring and interpreting NMR, IR, and MS data and cross-referencing these findings against predicted values derived from known analogs and fundamental principles, researchers can achieve a high degree of confidence in their compound's identity and purity. This guide provides a robust framework for this critical process, emphasizing the causality behind experimental choices and the importance of a self-validating analytical system.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
This document provides essential procedural guidance for the safe and compliant disposal of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester. As a key building block in contemporary drug discovery and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere compliance, offering a framework grounded in scientific principles to ensure every step is deliberate, understood, and validated.
Foundational Safety & Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for the methyl ester is not widely available, we can infer its properties from the closely related compound, (R)-1,4-di-Boc-piperazine-2-carboxylic acid, and the parent piperazine structure. This approach, known as "read-across," is a cornerstone of chemical safety assessment.
The primary hazards are associated with irritation and sensitization. The tert-butoxycarbonyl (Boc) protecting groups are generally stable under basic and nucleophilic conditions but are sensitive to acid, which is a key consideration for avoiding unintended reactions in waste streams.[1][2] The core piperazine structure is known to be corrosive and combustible.[3][4]
Table 1: Inferred Hazard Profile and GHS Classification Data extrapolated from (R)-1,4-di-Boc-piperazine-2-carboxylic acid.
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (!) | Warning | H302: Harmful if swallowed.[5] |
| Skin Irritant (Category 2) | GHS07 (!) | Warning | H315: Causes skin irritation.[5] |
| Skin Sensitizer (Category 1) | GHS07 (!) | Warning | H317: May cause an allergic skin reaction. |
| Eye Irritant (Category 2) | GHS07 (!) | Warning | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (!) | Warning | H335: May cause respiratory irritation.[5] |
| Combustible Solid | No Pictogram | N/A | Classified as a combustible solid, Storage Class 11. |
Chemical Incompatibilities: To prevent dangerous reactions, this compound must be segregated from:
-
Strong oxidizing agents
-
Strong acids (causes cleavage of Boc groups, generating isobutylene gas)[1][6]
-
Acid anhydrides
-
Acid chlorides[7]
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is the minimum requirement for handling this compound, including during disposal operations. The causality is clear: preventing contact with a known irritant and sensitizer.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is non-negotiable due to the H319 "Causes serious eye irritation" classification.
-
Hand Protection: Chemically resistant nitrile gloves. Inspect gloves for integrity before each use. Due to the H317 "May cause an allergic skin reaction" classification, prolonged or repeated skin contact must be avoided.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned to protect against incidental contact.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.
Waste Characterization and Management Workflow
Proper disposal begins with correct waste characterization. In the United States, this is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] While this specific compound is not a "listed" hazardous waste, its characteristics (irritant, sensitizer) compel its management as a regulated hazardous waste stream to ensure full compliance and safety.[7][9]
The following workflow diagram illustrates the decision-making process for classifying chemical waste in a laboratory setting.
Caption: Waste classification decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol: On-Site Accumulation
This protocol details the immediate steps for collecting and storing the waste within the laboratory, pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
1. Container Selection:
- Objective: To ensure waste is contained securely in a compatible vessel.
- Procedure: Use a wide-mouth, screw-cap High-Density Polyethylene (HDPE) or glass container designated for solid chemical waste.[10][11] The wide mouth facilitates easy transfer of the solid material and minimizes the chance of spills. The container must be clean, dry, and in good condition with no cracks or deterioration.[10]
2. Waste Collection:
- Objective: To transfer waste into the designated container without creating dust or cross-contamination.
- Procedure:
- Perform this operation in a designated area, preferably within a chemical fume hood, to control any potential dust.
- Carefully transfer the solid waste (e.g., excess reagent, contaminated weighing paper) into the designated waste container using a spatula or scoop.
- Avoid any action that could generate dust.[12][13]
- Do not fill the container more than 90% full to allow for expansion and prevent spillage.[10][11]
3. Container Labeling:
- Objective: To clearly and accurately identify the contents for safety and regulatory compliance.
- Procedure: Immediately affix a completed hazardous waste label to the container. The label must include:
- The words "Hazardous Waste".
- Full Chemical Name: "(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester". Do not use abbreviations.
- Hazard Characteristics: "Irritant," "Sensitizer".
- Accumulation Start Date: The date the first particle of waste was placed in the container.[14]
- Generator Information: Your name, principal investigator, and laboratory location.[14]
4. On-Site Storage:
- Objective: To store the waste safely in a designated Satellite Accumulation Area (SAA) until disposal.[10]
- Procedure:
- Keep the waste container securely capped at all times, except when adding waste.[10]
- Store the container in your lab's designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11]
- Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[9]
Spill and Emergency Response
For Minor Spills (e.g., a few grams in a contained area):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Prevent the powder from spreading.
-
Cleanup:
-
Disposal: Label the cleanup debris as "Spill Debris containing (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester" and manage it as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the affected area.[3]
-
Alert: Notify your institution's EHS or emergency response team. Provide them with the chemical name and location of the spill.
-
Secure Area: Prevent re-entry until the area is cleared by trained professionals.
Final Disposal Pathway
The ultimate disposal of this chemical waste must be conducted by a licensed and certified hazardous waste management company.[8][13] Laboratory personnel are responsible for the waste from "cradle to grave," meaning from generation through to its final, documented disposal.[8]
-
Arrangement: Coordinate with your institution's EHS department to schedule a waste pickup.
-
Method: The typical and most appropriate disposal method for this type of solid organic material is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This process ensures the complete destruction of the chemical, preventing its release into the environment.
By adhering to this comprehensive guide, researchers can ensure that the disposal of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is managed not just as a regulatory necessity, but as an integral part of responsible scientific practice.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [Link]
-
Hazardous Waste Experts. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from hazardouswasteexperts.com. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: BOC Deprotection. Retrieved from acs.org. [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from sfasu.edu. [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from danielshealth.com. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from researchgate.net. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from epa.gov. [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from conover.rowan.edu. [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from americanelements.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from nih.gov. [Link]
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A Guide to Personal Protective Equipment for Handling (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
Welcome to a comprehensive guide on the safe handling of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a detailed, risk-based approach to selecting and using Personal Protective Equipment (PPE). We will explore the "why" behind each recommendation, empowering you to make informed safety decisions grounded in the chemical nature of this reagent.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester. Its hazard profile is derived from its constituent parts: the piperazine core and the acid-labile tert-butoxycarbonyl (Boc) protecting groups.
The Globally Harmonized System (GHS) classification for this compound and its close analogs includes the following hazard statements:
-
H302: Harmful if swallowed.
The signal word for this chemical is "Warning" .[1] The piperazine moiety is known to be a skin and respiratory irritant[2][3]. The Boc groups are stable under basic and nucleophilic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[4][5]. This is a critical operational consideration; during deprotection steps, the hazards of the strong acids used will dominate the risk profile.
Primary Engineering Control: The First Line of Defense
Before any discussion of PPE, it is imperative to state that all manipulations of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester, including weighing, dissolution, and reaction setup, should be performed within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure, as recommended by general prudent laboratory practices.[6]
Core PPE Recommendations: A Task-Based Approach
The selection of PPE should be tailored to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood. If outside a hood, a NIOSH-approved N95 respirator is recommended. |
| Dissolution/Solution Transfer | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Lab Coat | Not required in a fume hood. |
| Running Reaction/Work-up | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Lab Coat | Not required in a fume hood. |
| Boc-Deprotection (with Acid) | Safety Goggles & Face Shield | Nitrile Gloves (Heavier grade, e.g., >8 mil) | Acid-Resistant Apron over Lab Coat | Not required in a fume hood. |
| Large Spill Cleanup (>10g) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Suit/Apron | NIOSH-approved respirator with appropriate cartridges.[7][8] |
Eye and Face Protection: Preventing Irreversible Damage
Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles must be worn at all times.[9][10] Standard safety glasses do not provide adequate protection from splashes.
-
Splash Hazard: When handling solutions, particularly during transfers, work-ups, or deprotection steps, a full-face shield must be worn over safety goggles. This provides an essential secondary layer of protection for the entire face.
Skin and Body Protection: Your Personal Barrier
Direct contact is a primary exposure route.[11] The H315 warning (Causes skin irritation) necessitates careful selection of protective garments.
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[12] Always inspect gloves for tears or pinholes before use.[13]
-
Practice: For tasks involving significant liquid handling, consider double-gloving. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Disposable gloves are for contact protection only and should be changed frequently.[11]
-
-
Body Protection:
-
A clean, flame-resistant laboratory coat with long sleeves must be worn and kept fully fastened.
-
Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[12]
-
For procedures involving larger volumes or strong acids (e.g., Boc deprotection), an acid-resistant apron worn over the lab coat is required.
-
Respiratory Protection: When Engineering Controls Are Not Enough
Work within a fume hood should preclude the need for respiratory protection. However, in specific scenarios, it becomes essential.
-
Required Use: A NIOSH-approved respirator is necessary if you must handle large quantities of the solid outside of a containment device or during the cleanup of a significant spill where dust or aerosols may be generated.[7][10]
-
Selection: For solid particulates, a filtering facepiece respirator (N95, P95, or P100) is appropriate. For large spills involving organic solvents, an air-purifying respirator with organic vapor cartridges would be necessary. A full respiratory protection program, including fit testing, is required for all respirator users.
Operational Plans: From Setup to Disposal
Safe handling is a complete workflow. The following diagram illustrates the procedural logic for safely using this compound.
Caption: Procedural workflow for handling the target chemical.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Don your safety goggles. If a splash risk exists, place the face shield over the goggles.
-
Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE to Prevent Contamination:
-
Outer Gloves: Remove the first pair of gloves (if double-gloving).
-
Lab Coat/Apron: Remove your lab coat or apron by rolling it inside out, ensuring the contaminated exterior is contained.
-
Face Shield/Goggles: Remove your face shield, followed by your goggles, handling them by the straps.
-
Inner Gloves: Remove the final pair of gloves, peeling them off so they turn inside out.
-
Hygiene: Wash your hands thoroughly with soap and water.[11]
Spill and Disposal Management
-
Spill Response: In the event of a minor spill inside a fume hood, use an inert absorbent material (like vermiculite or sand), collect it with non-sparking tools, and place it in a labeled container for hazardous waste.[7] For major spills, evacuate the area and alert your institution's emergency responders.[7]
-
Waste Disposal: All contaminated materials, including empty reagent bottles, used absorbent pads, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for waste stream segregation. Do not dispose of this material or contaminated items in the regular trash or down the drain.
By integrating this expert-level understanding of the hazards with a rigorous and consistent application of these PPE and handling protocols, you can ensure a safe and productive research environment.
References
-
GazFinder. piperazine (C4H10N2). [Link]
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Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
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Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
